
rac Mirabegron-d5
Overview
Description
rac Mirabegron-d5 is a deuterated form of Mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder and neurogenic detrusor overactivity. The deuterated form, this compound, contains five deuterium atoms, which can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mirabegron involves several key steps. One of the improved processes includes the reaction of 4-nitrophenylethylamine with a specific compound in the presence of a solvent, base, and catalyst to obtain an intermediate product. This intermediate is then reduced to form another compound, which is further reacted with another compound in the presence of a solvent, acid, and catalyst to yield Mirabegron .
Industrial Production Methods
Industrial production of Mirabegron typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Mirabegron undergoes various chemical reactions, including:
Oxidation: Mirabegron can be oxidized under specific conditions to form various oxidation products.
Reduction: The reduction of intermediates is a crucial step in the synthesis of Mirabegron.
Substitution: Substitution reactions are involved in the formation of intermediates during the synthesis process.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents, oxidizing agents, acids, bases, and catalysts. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final product, Mirabegron .
Scientific Research Applications
Research Applications
Rac Mirabegron-d5 serves as an essential tool in various research contexts:
- Pharmacokinetic Studies : The deuterated nature of this compound allows for enhanced tracking in metabolic studies. Researchers can utilize stable isotopes to better understand the pharmacokinetics and metabolism of Mirabegron, facilitating the development of more effective therapies .
- Comparative Efficacy Studies : In clinical practice, this compound has been compared with traditional antimuscarinics like Tolterodine. Studies indicate that patients prescribed Mirabegron demonstrate greater adherence and persistence with treatment compared to those on antimuscarinics .
- Patient Demographics : Research has shown that this compound is particularly effective in elderly populations suffering from OAB. A phase IV study indicated that this compound improved symptoms significantly compared to placebo among patients aged 65 years and older .
Case Studies
- Elderly Patient Study : A phase IV study involving community-dwelling patients aged ≥65 years assessed the efficacy of this compound versus placebo. Results indicated significant improvement in OAB symptoms, with a favorable safety profile consistent with existing data on Mirabegron .
- Longitudinal Observational Study : A retrospective analysis from the UK Clinical Practice Research Datalink demonstrated that patients treated with this compound had longer treatment persistence compared to those on other antimuscarinics, highlighting its potential as a first-line therapy for OAB .
Data Summary
The following table summarizes key findings related to this compound:
Study Type | Population | Key Findings |
---|---|---|
Phase IV Study | Elderly Patients (≥65) | Significant symptom improvement vs. placebo |
Observational Study | OAB Patients | Greater adherence and persistence compared to antimuscarinics |
Pharmacokinetic Research | General Population | Enhanced tracking capabilities due to deuteration |
Mechanism of Action
rac Mirabegron-d5 exerts its effects by selectively stimulating beta-3 adrenergic receptors, which relaxes the detrusor muscle in the bladder. This relaxation improves urine storage by increasing bladder capacity. The molecular targets involved include the beta-3 adrenergic receptors, and the pathways involve the activation of these receptors leading to muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Vibegron: Another beta-3 adrenergic receptor agonist used for the treatment of overactive bladder.
Oxybutynin: An antimuscarinic agent used for similar indications but with a different mechanism of action
Uniqueness
rac Mirabegron-d5 is unique due to its deuterated form, which can enhance its pharmacokinetic properties. Compared to other similar compounds like Vibegron and Oxybutynin, this compound offers a different mechanism of action and potentially improved efficacy and safety profile .
Biological Activity
Rac Mirabegron-d5 is a deuterated analog of Mirabegron, a selective β3-adrenergic receptor agonist primarily used in the treatment of overactive bladder (OAB). This article delves into the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Mirabegron and this compound
Mirabegron is recognized for its ability to facilitate bladder relaxation, thereby enhancing urinary storage capacity and reducing the frequency of urination. The introduction of deuterium in this compound provides unique advantages in pharmacokinetic studies, allowing for better tracking in metabolic assessments due to its distinct isotopic labeling.
This compound selectively stimulates β3-adrenergic receptors located in the bladder. This stimulation leads to several physiological outcomes:
- Increased Bladder Capacity : By relaxing the detrusor muscle, it allows for greater urine storage.
- Reduced Urgency : It decreases the frequency of involuntary bladder contractions.
- Improved Quality of Life : Clinical trials have shown significant improvements in patient-reported outcomes related to urinary symptoms.
Pharmacological Profile
The pharmacokinetics and dynamics of this compound can be summarized as follows:
Property | Value |
---|---|
EC50 (β3-AR) | 22.4 nM |
Bioavailability | 29% at 25 mg; increases with dose |
Terminal Half-Life | Approximately 50 hours |
Volume of Distribution | 1670 L |
Protein Binding | ~71% (primarily to albumin) |
Clinical Trials
A phase IV study evaluated the efficacy and safety of mirabegron in elderly patients with OAB. Key findings included:
- Significant Improvements : Patients showed a reduction in mean micturitions per day and incontinence episodes.
- Safety Profile : Side effects were consistent with those known for mirabegron, indicating tolerability across age groups .
Metabolic Studies
Research has indicated that mirabegron can influence metabolic parameters:
- Insulin Sensitivity : In animal models, mirabegron improved insulin sensitivity and glucose tolerance.
- Weight Management : It was associated with weight loss and increased brown adipose tissue activity, suggesting potential benefits beyond urological applications .
Case Studies
-
Elderly Patient Cohort :
- Participants : Community-dwelling patients aged ≥65 years.
- Results : After 12 weeks of treatment, significant reductions in urgency episodes were noted, enhancing overall quality of life metrics.
- Metabolic Impact Study :
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing rac-Mirabegron-d5 in preclinical studies?
- Methodological Answer : Synthesis should prioritize deuterium incorporation efficiency, verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Characterization requires comparative analysis with non-deuterated Mirabegron to assess isotopic purity and stability. For reproducibility, document reaction conditions (e.g., solvent, temperature) and use high-performance liquid chromatography (HPLC) for purity validation .
Q. How can researchers validate the β3-adrenoceptor selectivity of rac-Mirabegron-d5 in vitro?
- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-Mirabegron) in cell lines expressing β3-adrenoceptors. Compare displacement curves between rac-Mirabegron-d5 and its non-deuterated counterpart to assess isotopic effects. Include negative controls (e.g., β1/β2-expressing cells) to confirm selectivity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in rac-Mirabegron-d5 studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Ensure power analysis is performed during experimental design to determine sample size adequacy .
Advanced Research Questions
Q. How can enantiomeric resolution of rac-Mirabegron-d5 impact pharmacokinetic (PK) studies?
- Methodological Answer : Employ chiral chromatography (e.g., chiral stationary phases like amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare PK parameters (e.g., AUC, Cmax) of individual enantiomers in animal models. Use tandem MS (LC-MS/MS) for quantification, accounting for deuterium isotope effects on metabolic stability .
Q. What experimental strategies address contradictions in rac-Mirabegron-d5’s cardiovascular safety profile across studies?
- Methodological Answer : Conduct meta-analyses of preclinical data to identify confounding variables (e.g., species-specific receptor affinity). Design in vivo studies with telemetry-monitored cardiovascular parameters (e.g., blood pressure, heart rate) and correlate findings with plasma concentration-time profiles. Use Bayesian statistical models to quantify uncertainty .
Q. How should researchers design long-term toxicity studies for rac-Mirabegron-d5 while minimizing ethical concerns?
- Methodological Answer : Follow the 3Rs framework (Replacement, Reduction, Refinement). Use transgenic models (e.g., humanized β3-adrenoceptor mice) to improve translational relevance. Implement staggered dosing and frequent health monitoring. Submit protocols to institutional animal ethics committees for approval, referencing OECD guidelines .
Q. Data Management and Reproducibility
Q. What metadata standards are essential for sharing rac-Mirabegron-d5 datasets?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include experimental variables (e.g., batch number, storage conditions), analytical instrument parameters (e.g., HPLC gradient), and raw data files in repositories like Zenodo or Figshare. Use unique identifiers (e.g., InChIKey) for chemical structures .
Q. How can conflicting results in rac-Mirabegron-d5’s metabolic stability be resolved methodologically?
- Methodological Answer : Replicate studies using identical hepatocyte models (e.g., pooled human hepatocytes) and incubation conditions (e.g., 37°C, 5% CO₂). Compare intrinsic clearance rates with deuterated/non-deuterated analogs. Apply machine learning tools (e.g., Random Forest) to identify outliers in high-throughput screening data .
Q. Tables: Key Methodological Considerations
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPPPCECJKMCM-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.